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Compound of Interest
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Cat. No.: B610185

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lcq908, also known as Pradigastat, is a potent and selective small-molecule inhibitor of
diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of
triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, Lcq908 effectively
reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a
significant reduction in plasma triglyceride levels. This technical guide provides a detailed
overview of the chemical properties, structure, mechanism of action, and preclinical and clinical
data related to Lcq908. The information is intended to serve as a comprehensive resource for
researchers and professionals involved in the fields of metabolic diseases and drug
development.

Chemical Properties and Structure

Lcq908 is a complex organic molecule with the following chemical and structural
characteristics.

Table 1: Chemical and Physical Properties of Lcq908[1]
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Property Value
2-((1r,4n)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-

IUPAC Name yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic
acid

Molecular Formula C25H24F3N302

Molecular Weight 455.47 g/mol

CAS Number 956136-95-1[2]

Appearance Not specified in provided results

- Very low in water (2.3 pg/mL) and in pH ranges
Solubility

1-7 (< 13 pg/mL)[1]

Permeability (Caco-2)

Moderate-to-high[1]

Biopharmaceutical Classification System (BCS)

Class

Class I[1]

SMILES

FC(F)
(F)clcce(necl)Nelee(cenl)cleee(ccl)C1CCC(C
C(=0)0O)ccC1

InChl

INChI=1S/C25H24F3N302/c26-25(27,28)23-12-
10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-
18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-
12,14-17,31H,1-4,13H2,
(H,32,33)/t16-,17-/m1/s1

Mechanism of Action and Signaling Pathway

Lcq908 exerts its therapeutic effect through the selective inhibition of diacylglycerol

acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-

limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This

process is particularly active in the enterocytes of the small intestine, where it is essential for

the absorption of dietary fats and their packaging into chylomicrons.

© 2025 BenchChem. All rights reserved.

2/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Pradigastat
https://www.jscimedcentral.com/public/assets/articles/drugdesign-4-1044.pdf
https://www.jscimedcentral.com/public/assets/articles/drugdesign-4-1044.pdf
https://www.jscimedcentral.com/public/assets/articles/drugdesign-4-1044.pdf
https://www.benchchem.com/product/b610185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

By inhibiting DGAT1, Lcq908 blocks the synthesis of triglycerides in the intestine, thereby
reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a
marked decrease in postprandial plasma triglyceride levels.
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DGAT1 Signaling Pathway and Lcg908 Inhibition.

Biological Activity
In Vitro Inhibitory Activity

Lcq908 has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity
against several drug transporters.

Table 2: In Vitro Inhibitory Activity of Lcq908
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Target IC50 (pM)
DGAT1 0.157
BCRP 5
OATP1B1 1.66
OATP1B3 3.34

OAT3 0.973

Preclinical Pharmacokinetics

Pharmacokinetic studies of Lcq908 have been conducted in several preclinical species,
including rats, dogs, and monkeys. These studies are crucial for understanding the absorption,
distribution, metabolism, and excretion (ADME) properties of the compound and for predicting
its pharmacokinetic profile in humans.

Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and
Preclinical Species[1][3][4]

Human (40 mg Rat (10 mg/kg Dog (Not Monkey (Not
Parameter . .

oral) oral) Specified) Specified)
Tmax (h) ~10[5] 8 Not Specified Not Specified
Cmax (ng/mL) 350 £ 140 1290 + 490 Not Specified Not Specified
AUC (ng*h/mL) 22700 + 9800 25800 £ 9700 Not Specified Not Specified
t1/2 (h) Long 18 Not Specified Not Specified
Absolute
Bioavailability ~41[1] Not Specified Not Specified Not Specified
(%)

Note: Data for dogs and monkeys were mentioned in literature but specific values were not
found in a comprehensive table.
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Oral Formulation for Preclinical Studies

For preclinical oral administration, Lcq908 has been formulated as a suspension. A common
vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50
mM Tris buffer[3].

Clinical Studies

A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial
chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe
hypertriglyceridemia.

Clinical Trial Workflow

The study was an open-label, sequential-treatment trial involving patients with FCS. The
workflow is outlined below.
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Adverse Events

Workflow of the Clinical Trial in FCS Patients.
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Experimental Protocols
In Vitro DGAT1 Inhibition Assay (Enzyme-based)

This protocol is a representative method for determining the in vitro inhibitory activity of Lcq908
against DGAT1.

Materials:

Human DGAT1 enzyme (microsomal preparation)

1,2-Dioleoyl-sn-glycerol (DIiG)

[1-14C]Oleoyl-CoA

Assay buffer: 100 mM Tris-HCI (pH 7.5), 150 mM KCI, 1 mM MgClI2, 1 mM EDTA
Lcq908 stock solution (in DMSO)

Scintillation cocktail

Thin-layer chromatography (TLC) plates (silica gel)

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired
concentration of Lcq908 (or DMSO for control).

Add DiG to the reaction mixture to a final concentration of 100 pM.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 uM.
Incubate the reaction at 37°C for 15 minutes.

Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/V/v).
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e Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
e Spot an aliquot of the upper organic phase onto a TLC plate.

o Develop the TLC plate in the developing solvent.

» Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.

e Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a
scintillation counter.

e Calculate the percent inhibition of DGAT1 activity by Lcq908 compared to the control.

Transporter Inhibition Assays (Cell-based)

This protocol provides a general methodology for assessing the inhibitory potential of Lcq908
against BCRP, OATP1B1, OATP1B3, and OATS3.

Materials:

o HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1,
OATP1B3, or OAT3)

o Parental HEK293 or CHO cells (for control)

o Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-
Estradiol-17(3-glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)

e Lcq908 stock solution (in DMSO)

o Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
o Cell lysis buffer

 Scintillation cocktall

Procedure:
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o Seed the transporter-expressing cells and parental cells in 96-well plates and grow to
confluence.

e On the day of the assay, wash the cells with assay buffer.

¢ Pre-incubate the cells with assay buffer containing various concentrations of Lcq908 (or
DMSO for control) for 10 minutes at 37°C.

e Initiate the uptake by adding the radiolabeled probe substrate to each well.
 Incubate for a specific time at 37°C (e.g., 5 minutes).

» Stop the uptake by aspirating the substrate solution and washing the cells rapidly with ice-
cold assay buffer.

o Lyse the cells with cell lysis buffer.

» Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the
radioactivity using a scintillation counter.

o Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the
uptake in transporter-expressing cells.

o Determine the percent inhibition of transporter activity by Lcgq908 at each concentration and
calculate the IC50 value.

Conclusion

Lcq908 (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a
clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia
has been demonstrated in both preclinical and clinical settings, particularly in the context of
familial chylomicronemia syndrome. The data presented in this technical guide, including its
chemical properties, biological activities, pharmacokinetic profile, and detailed experimental
methodologies, provide a solid foundation for further research and development of this
compound for the treatment of metabolic disorders characterized by elevated triglyceride
levels. The provided diagrams and structured data tables are intended to facilitate a deeper
understanding of Lcq908 for scientists and researchers in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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